N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14962663
InChI: InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21(16-10-11-26(23,24)13-16)12-14-6-8-15(20)9-7-14/h2-9,16H,10-13H2,1H3
SMILES:
Molecular Formula: C19H20FNO4S
Molecular Weight: 377.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC14962663

Molecular Formula: C19H20FNO4S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide -

Specification

Molecular Formula C19H20FNO4S
Molecular Weight 377.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-methoxybenzamide
Standard InChI InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21(16-10-11-26(23,24)13-16)12-14-6-8-15(20)9-7-14/h2-9,16H,10-13H2,1H3
Standard InChI Key PFNMJRORQGOZGG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Introduction

Synthesis and Chemical Reactions

The synthesis of such complex organic compounds typically involves multi-step reactions, including condensation, substitution, and possibly oxidation steps to introduce the dioxido group. The specific synthesis pathway for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide would require detailed organic chemistry techniques, potentially involving the use of catalysts and controlled reaction conditions to achieve high purity and yield.

Biological Activities and Potential Applications

While specific biological activities of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide are not well-documented, compounds with similar structures have shown promise in various therapeutic areas:

  • Anti-inflammatory and Analgesic Effects: Compounds with tetrahydrothiophene and benzamide moieties have been explored for their potential anti-inflammatory and analgesic properties.

  • Anticancer Activities: The unique combination of structural elements could confer anticancer properties by interacting with specific biological targets involved in cancer pathways.

Analytical Techniques for Characterization

To confirm the structure and purity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. These methods provide detailed information about the molecular structure and help identify any impurities.

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